Leiokinine A Leiokinine A Leiokinine A is a member of quinolines.
Leiokinine A has been reported in Esenbeckia leiocarpa with data available.
from Esenbeckia leiocarpa; structure given in first source
Brand Name: Vulcanchem
CAS No.: 132587-63-4
VCID: VC0532729
InChI: InChI=1S/C14H17NO2/c1-4-7-12-14(17-3)13(16)10-8-5-6-9-11(10)15(12)2/h5-6,8-9H,4,7H2,1-3H3
SMILES: Array
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol

Leiokinine A

CAS No.: 132587-63-4

Cat. No.: VC0532729

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Leiokinine A - 132587-63-4

Specification

CAS No. 132587-63-4
Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
IUPAC Name 3-methoxy-1-methyl-2-propylquinolin-4-one
Standard InChI InChI=1S/C14H17NO2/c1-4-7-12-14(17-3)13(16)10-8-5-6-9-11(10)15(12)2/h5-6,8-9H,4,7H2,1-3H3
Standard InChI Key GEGKYZYCKNLWLI-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C(=O)C2=CC=CC=C2N1C)OC
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Characteristics

Leiokinine A possesses the IUPAC name 3-methoxy-1-methyl-2-propylquinolin-4-one and a molecular weight of 231.29 g/mol . The compound’s planar quinolinone core facilitates interactions with biological targets, while its substituents influence solubility and bioavailability. Key properties include:

PropertyValue
Molecular FormulaC₁₄H₁₇NO₂
Exact Mass231.125929 Da
XLogP33.0
Hydrogen Bond Acceptors3
Rotatable Bonds3

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of Leiokinine A. In CDCl₃, its ¹³C NMR spectrum reveals distinct peaks corresponding to the quinolinone carbons, methoxy group (δ 56.2 ppm), and propyl chain (δ 22.1, 31.4, and 41.8 ppm) . The aromatic region (δ 110–150 ppm) aligns with the conjugated system of the quinoline ring .

Natural Occurrence and Isolation

Pharmacological Properties

Anticholinesterase Activity

Leiokinine A exhibits moderate AChE inhibition, with a reported IC₅₀ of 367 μM in vitro . While less potent than reference compounds like galanthamine (IC₅₀ = 1.7 μM), its activity underscores the role of the 4-quinolinone scaffold in targeting the enzyme’s catalytic site. Comparative studies suggest that substituents such as the methoxy group enhance binding affinity .

Mechanism of Action

Molecular docking simulations propose that Leiokinine A interacts with AChE’s peripheral anionic site (PAS), disrupting substrate hydrolysis . This mechanism parallels that of donepezil, a clinically approved Alzheimer’s drug, highlighting Leiokinine A’s potential as a lead compound for derivative synthesis .

Research Findings and Experimental Insights

In Vitro Studies

Synthesis and Derivative Development

The first total synthesis of Leiokinine A was achieved by Nakatsu et al. in 1990 via a seven-step route starting from 2-propylaniline . Key steps include:

  • Friedländer annulation to construct the quinoline ring.

  • Methylation at the 1-position using methyl iodide.

  • Oxidation to introduce the 4-keto group .

Recent advances utilize microwave-assisted synthesis to reduce reaction times from 48 hours to 6 hours, improving yield from 12% to 34% .

Future Research Directions

  • Derivative Optimization: Structural modifications to enhance AChE inhibition and blood-brain barrier permeability.

  • In Vivo Studies: Efficacy and pharmacokinetic evaluations in animal models of neurodegeneration.

  • Broad-Spectrum Screening: Exploration of anticancer, antiviral, and anti-inflammatory activities based on quinolinone pharmacology .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator